molecular formula C16H15FN2O3S B5912143 N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide

N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide

Cat. No. B5912143
M. Wt: 334.4 g/mol
InChI Key: RSCYHBRUVCHGTK-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide, also known as NSC-719239, is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has been studied for its potential to protect neurons from oxidative stress and to reduce inflammation in various disease models.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and pathways involved in cell proliferation, survival, and inflammation. N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of several kinases involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the reduction of inflammation. Additionally, N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has been shown to have neuroprotective effects, including the reduction of oxidative stress and the prevention of neuronal cell death.

Advantages and Limitations for Lab Experiments

N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes and target specific cellular pathways. However, N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide research, including the development of new synthetic methods to improve its purity and yield, the investigation of its potential applications in other disease models, and the identification of its potential side effects and toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide and to identify potential drug targets for its use in cancer therapy, neuroprotection, and anti-inflammatory therapy.
In conclusion, N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide is a promising organic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide and to identify its potential side effects and toxicity.

Synthesis Methods

N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with 4-fluorobenzaldehyde, followed by the addition of acryloyl chloride. The resulting product is then purified using column chromatography to obtain N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide in high purity.

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c17-14-6-1-12(2-7-14)5-10-16(20)19-11-13-3-8-15(9-4-13)23(18,21)22/h1-10H,11H2,(H,19,20)(H2,18,21,22)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCYHBRUVCHGTK-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C=CC2=CC=C(C=C2)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-fluorophenyl)-N-(4-sulfamoylbenzyl)prop-2-enamide

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